molecular formula C27H23Cl2F2N3S B11209025 N'-(3-Chloro-4-fluorophenyl)-N-({1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-N-(2-phenylethyl)thiourea CAS No. 6809-59-2

N'-(3-Chloro-4-fluorophenyl)-N-({1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-N-(2-phenylethyl)thiourea

Cat. No.: B11209025
CAS No.: 6809-59-2
M. Wt: 530.5 g/mol
InChI Key: QGLOQIRXXVUBQI-UHFFFAOYSA-N
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Description

N’-(3-Chloro-4-fluorophenyl)-N-({1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-N-(2-phenylethyl)thiourea is a complex organic compound that belongs to the class of thioureas

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-Chloro-4-fluorophenyl)-N-({1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-N-(2-phenylethyl)thiourea typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps include:

    Formation of the Pyrrole Intermediate: This involves the reaction of 2-chloro-4-fluorobenzyl chloride with pyrrole in the presence of a base.

    Thiourea Formation: The pyrrole intermediate is then reacted with 3-chloro-4-fluoroaniline and phenylethyl isothiocyanate under controlled conditions to form the desired thiourea compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the chloro and fluoro substituents, resulting in the formation of dehalogenated products.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Dehalogenated Products: Compounds with hydrogen replacing the halogen atoms.

    Substituted Products: Compounds with new substituents replacing the chloro or fluoro groups.

Scientific Research Applications

N’-(3-Chloro-4-fluorophenyl)-N-({1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-N-(2-phenylethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(3-Chloro-4-fluorophenyl)-N-({1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-N-(2-phenylethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with cell membranes, potentially altering cellular functions.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid
  • 1-(4-Chloro-2-nitrophenyl)-3-(4-fluorophenyl)urea
  • 4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Comparison: Compared to these similar compounds, N’-(3-Chloro-4-fluorophenyl)-N-({1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-N-(2-phenylethyl)thiourea is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thiourea moiety, in particular, provides unique binding properties that are not present in the other compounds listed.

Properties

CAS No.

6809-59-2

Molecular Formula

C27H23Cl2F2N3S

Molecular Weight

530.5 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[[1-[(2-chloro-4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-1-(2-phenylethyl)thiourea

InChI

InChI=1S/C27H23Cl2F2N3S/c28-24-15-21(30)9-8-20(24)17-33-13-4-7-23(33)18-34(14-12-19-5-2-1-3-6-19)27(35)32-22-10-11-26(31)25(29)16-22/h1-11,13,15-16H,12,14,17-18H2,(H,32,35)

InChI Key

QGLOQIRXXVUBQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CN2CC3=C(C=C(C=C3)F)Cl)C(=S)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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